Aminopotentidine

Description

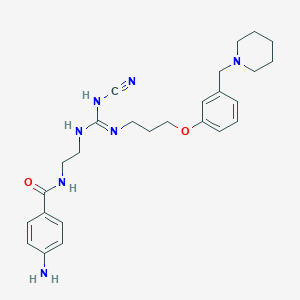

structure given in first source; RN given refers to the oxalate

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDSYWWNDGAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276539 | |

| Record name | Aminopotentidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140873-26-3 | |

| Record name | Aminopotentidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminopotentidine: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopotentidine is a potent and selective histamine (B1213489) H2 receptor antagonist. It has been instrumental as a research tool, particularly in its radiolabeled form, [125I]iodoaminopotentidine, for the characterization and localization of H2 receptors. This document provides a comprehensive overview of the pharmacological profile of aminopotentidine, including its mechanism of action, receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Mechanism of Action

Aminopotentidine functions as a competitive antagonist at the histamine H2 receptor. By binding to the H2 receptor, it blocks the binding of the endogenous agonist, histamine, thereby inhibiting the downstream signaling cascade. The primary and most well-characterized signaling pathway for the H2 receptor is the Gs-protein coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests the existence of non-canonical, cAMP-independent signaling pathways for the H2 receptor, which may involve phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade, specifically extracellular signal-regulated kinase (ERK).

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for aminopotentidine and its iodinated analog at various histamine receptor subtypes.

| Compound | Receptor Subtype | Species | Preparation | Assay Type | Affinity Value | Citation |

| Aminopotentidine | H2 | Human | Recombinant | Binding | KB = 220 nM | [1] |

| Aminopotentidine | H2 | Guinea Pig | Recombinant | Binding | KB = 280 nM | [1] |

| [125I]Iodoaminopotentidine | H2 | Guinea Pig | Cerebral Membranes | Binding | pKi = 9.15 | [2] |

Note: Data on the binding affinity of aminopotentidine for histamine H1, H3, and H4 receptors, as well as other off-target receptors, is not extensively available in the public domain.

Experimental Protocols

[125I]Iodoaminopotentidine Radioligand Binding Assay in Guinea Pig Cerebral Membranes

This protocol is adapted from studies characterizing H2 receptor binding in brain tissue.

Objective: To determine the binding affinity of aminopotentidine or other test compounds for the histamine H2 receptor.

Materials:

-

Guinea pig cerebral cortex

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

[125I]Iodoaminopotentidine (specific activity ~2000 Ci/mmol)

-

Non-specific binding determinator: Tiotidine (B1662263) (10 µM) or another suitable H2 antagonist

-

Test compounds (e.g., aminopotentidine) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect guinea pig cerebral cortex on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a final volume of 250 µL, add the following to polypropylene (B1209903) tubes:

-

50 µL of [125I]Iodoaminopotentidine (final concentration ~0.1-0.5 nM)

-

50 µL of assay buffer (for total binding) or 50 µL of tiotidine (for non-specific binding) or 50 µL of test compound at various concentrations.

-

150 µL of the membrane preparation.

-

-

Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters rapidly with 3 x 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay in Isolated Guinea Pig Right Atrium

This protocol describes a classic method for assessing the functional antagonist activity of compounds at the histamine H2 receptor.

Objective: To determine the potency of aminopotentidine as a functional antagonist of histamine-induced chronotropic effects.

Materials:

-

Male guinea pigs (e.g., Dunkin-Hartley strain)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Histamine dihydrochloride

-

Aminopotentidine or other test antagonists

-

Organ bath system with temperature control (32-34°C) and force transducer.

-

Data acquisition system to record heart rate.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Rapidly excise the heart and place it in cold Krebs-Henseleit solution.

-

Dissect the right atrium and suspend it in an organ bath containing Krebs-Henseleit solution maintained at 32-34°C and gassed with 95% O2 / 5% CO2.

-

Connect the atrium to a force transducer to record the spontaneous beating rate.

-

Allow the preparation to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with regular washing every 15 minutes.

-

-

Experimental Protocol:

-

After the equilibration period, record the basal heart rate.

-

Construct a cumulative concentration-response curve to histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate until a maximal response is achieved.

-

Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the heart rate returns to the basal level.

-

Introduce a single concentration of aminopotentidine (or other antagonist) into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).

-

In the presence of the antagonist, construct a second cumulative concentration-response curve to histamine.

-

Repeat this procedure with different concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the heart rate response as a percentage of the maximal response against the logarithm of the histamine concentration for each antagonist concentration.

-

Determine the EC50 values for histamine in the absence and presence of the antagonist.

-

Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The concentration ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

-

Signaling Pathways

Canonical Gs-Protein Coupled Signaling Pathway

The primary signaling mechanism of the histamine H2 receptor involves its coupling to a stimulatory G-protein (Gs).

Caption: Canonical Histamine H2 Receptor Signaling Pathway.

Pathway Description:

-

Ligand Binding: Histamine binds to the extracellular domain of the H2 receptor. Aminopotentidine competitively inhibits this step.

-

Gs Protein Activation: Ligand binding induces a conformational change in the H2 receptor, leading to the activation of the associated heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Substrate Phosphorylation: The active PKA catalytic subunits then phosphorylate various downstream protein substrates on serine and threonine residues. In cardiac myocytes, these substrates include L-type calcium channels, phospholamban, and troponin I, leading to increased contractility and heart rate.[3][4] In gastric parietal cells, this pathway ultimately results in the secretion of gastric acid.

-

Signal Termination: The signal is terminated by the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gαs subunit, leading to its re-association with the βγ subunits, and by the degradation of cAMP by phosphodiesterases.

Putative Non-Canonical Signaling Pathways

Some studies suggest that H2 receptors can also signal through pathways independent of cAMP, particularly in certain cell types.

Caption: Hypothesized Non-Canonical H2 Receptor Signaling.

Pathway Description:

-

Phospholipase C Activation: In some cell types, H2 receptor activation has been linked to the activation of phospholipase C (PLC), possibly through coupling to a Gq/11 protein. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, in conjunction with calcium, activates Protein Kinase C (PKC).

-

MAPK/ERK Pathway Activation: Some H2 receptor ligands have been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This activation may be mediated by Gβγ subunits released from G-proteins or through PKC activation. The activation of the ERK pathway can lead to changes in gene expression and cell proliferation.

Conclusion

Aminopotentidine is a valuable pharmacological tool for the study of the histamine H2 receptor. Its high affinity and selectivity make it and its derivatives, such as [125I]iodoaminopotentidine, indispensable for in vitro and in vivo characterization of H2 receptor distribution, density, and function. A thorough understanding of its pharmacological profile, including its interactions with the canonical and non-canonical signaling pathways of the H2 receptor, is crucial for its effective use in research and for the development of novel therapeutics targeting this important receptor. Further investigation into the selectivity profile of aminopotentidine across all histamine receptor subtypes and other potential off-target receptors is warranted to fully elucidate its pharmacological actions.

References

- 1. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

Aminopotentidine: A Technical Guide to its Synthesis and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopotentidine is a potent and selective histamine (B1213489) H₂ receptor antagonist. Its unique structure and high affinity for the H₂ receptor have made it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the synthesis and structural aspects of Aminopotentidine, including detailed experimental protocols, quantitative data, and visualizations of its synthesis workflow and biological mechanism of action.

Introduction

Aminopotentidine, chemically known as 4-Amino-N-[2-[[(cyanoamino)[[3-[3-(1-piperidinylmethyl)phenoxy]propyl]imino]methyl]amino]ethyl]benzamide, is a high-affinity antagonist for the histamine H₂ receptor. It has been instrumental in the study of H₂ receptor pharmacology and has served as a precursor for the synthesis of radiolabeled ligands, such as [¹²⁵I]-iodoaminopotentidine, for receptor binding assays. This document outlines the synthetic route to Aminopotentidine and details its structural and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of Aminopotentidine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₅N₇O₂ | [1] |

| Molecular Weight | 477.6 g/mol | [1] |

| CAS Number | 140873-26-3 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at -20°C |

Synthesis of Aminopotentidine

The synthesis of Aminopotentidine is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final product. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key step.

Synthesis Workflow

Caption: High-level overview of the synthetic workflow for Aminopotentidine.

Experimental Protocols

The synthesis of Aminopotentidine is based on the procedures described by Hirschfield et al. (1992).

Step 1: Synthesis of N-[2-(4-aminobenzamido)ethyl]-N'-cyano-N''-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]guanidine (Aminopotentidine)

A detailed experimental protocol for the final coupling step is as follows:

-

To a solution of N-cyano-N'-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-S-methylisothiourea (a key intermediate, synthesis described in the reference) in a suitable solvent such as ethanol, is added N-(4-aminobenzoyl)ethylenediamine.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford Aminopotentidine as a solid.

Note: The detailed synthesis of the intermediates is described in the primary literature and involves standard organic chemistry techniques.

Structural Characterization

The structure of Aminopotentidine has been confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available from commercial suppliers, specific peak assignments require access to the primary spectral data. |

| LC-MS | Data available from commercial suppliers, typically showing a parent ion peak corresponding to the molecular weight. |

Further detailed analysis of the NMR and MS spectra is necessary for complete structural elucidation and confirmation.

Biological Activity and Mechanism of Action

Aminopotentidine is a potent and selective antagonist of the histamine H₂ receptor. Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including gastric acid secretion.

As an antagonist, Aminopotentidine binds to the H₂ receptor but does not elicit a cellular response. Instead, it blocks the binding of the endogenous agonist, histamine, thereby inhibiting the downstream signaling pathway.

Histamine H₂ Receptor Signaling Pathway

Caption: Signaling pathway of the Histamine H₂ receptor and the antagonistic action of Aminopotentidine.

Quantitative Biological Data

| Parameter | Species | Value | Reference |

| KB | Human H₂ Receptor | 220 nM | |

| KB | Guinea Pig H₂ Receptor | 280 nM |

Conclusion

This technical guide has provided an in-depth overview of the synthesis and structure of Aminopotentidine. The detailed synthetic methodology, though complex, is achievable through established organic chemistry techniques. The structural and biological data confirm its identity and its potent and selective antagonism of the histamine H₂ receptor. Aminopotentidine remains a valuable molecule for researchers in pharmacology and drug development, and this guide serves as a comprehensive resource for its synthesis and application.

References

An In-depth Technical Guide to the Discovery and History of Arpromidine

A Note on Terminology: The compound "Aminopotentidine" as specified in the query is not found in the scientific literature. It is highly probable that this is a typographical error for Arpromidine (B9211) , a potent histamine (B1213489) H₂ receptor agonist with a well-documented history of discovery and pharmacological characterization. This guide will focus on Arpromidine.

Introduction

Arpromidine is a potent and selective histamine H₂ receptor agonist that also exhibits moderate histamine H₁ receptor antagonist properties. Its development in the late 1980s was a significant step in the exploration of histamine receptor ligands, particularly for their potential cardiovascular applications. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols related to Arpromidine, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The development of Arpromidine emerged from structure-activity relationship (SAR) studies on impromidine (B1671804) , a potent histamine H₂ receptor agonist. Researchers at the Institute of Pharmacy, Freie Universität Berlin, sought to enhance the agonistic activity of impromidine by modifying its structure.

The key innovation was the replacement of the cimetidine-like moiety in impromidine with more lipophilic, pheniramine-like structures.[1][2] This strategic modification led to the synthesis of a series of phenyl(pyridylalkyl)guanidines, with Arpromidine being a standout compound.

The seminal work, published in 1989, detailed the synthesis and in vitro pharmacology of Arpromidine and its analogues.[2] These studies demonstrated that Arpromidine possessed significantly higher H₂ agonistic potency compared to histamine, along with notable H₁ antagonistic effects. This dual activity profile made it a valuable pharmacological tool and a potential lead for the development of new positive inotropic agents for conditions like congestive heart failure.[2]

While Arpromidine itself has not progressed to widespread clinical use, the research surrounding its development has provided valuable insights into the structural requirements for potent and selective histamine H₂ receptor agonism.

Chemical Structure and Synthesis

Chemical Name: N¹-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-N²-[3-(1H-imidazol-4-yl)propyl]guanidine[2]

The synthesis of Arpromidine involves a multi-step process. While detailed, step-by-step protocols are best sourced from the primary literature, the general synthetic pathway can be outlined as follows:

The synthesis generally involves the preparation of the key amine precursors, followed by a guanidinylation reaction to form the final compound. For detailed experimental procedures, please refer to the publication by Buschauer et al. (1989) in the Journal of Medicinal Chemistry.

Mechanism of Action and Signaling Pathway

Arpromidine exerts its primary effects through its potent agonism at the histamine H₂ receptor. The H₂ receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs).

Signaling Pathway:

-

Binding: Arpromidine binds to the histamine H₂ receptor on the cell surface.

-

Gs Protein Activation: This binding event activates the associated Gs protein.

-

Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream targets, leading to the final physiological response. In cardiac myocytes, this includes the phosphorylation of proteins involved in calcium handling, resulting in a positive inotropic (contractility-enhancing) effect .

Arpromidine also acts as a moderate antagonist at the histamine H₁ receptor, which can modulate its overall pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Arpromidine and its analogues, primarily from studies on isolated guinea pig atria.

| Compound | Receptor Activity | Potency (Relative to Histamine) | pD₂ Value | pA₂ Value (H₁ Antagonism) | Reference(s) |

| Arpromidine | H₂ Agonist / H₁ Antagonist | ~100x | 8.0 | 7.65 | |

| 3,4-difluoro analogue | H₂ Agonist | Up to 160x | - | - | |

| 3,5-difluoro analogue | H₂ Agonist | Up to 160x | - | - | |

| 3,4-dichloro analogue | H₂ Agonist | Up to 160x | - | - | |

| Impromidine | H₂ Agonist | 10-30x | - | - |

pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response, indicating potency. pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, indicating antagonist potency.

Key Experimental Protocols

The characterization of Arpromidine and its analogues relied on several key in vitro pharmacological assays.

This assay is a classic method for assessing the positive inotropic and chronotropic effects of compounds acting on cardiac H₂ receptors.

Objective: To determine the potency and efficacy of H₂ receptor agonists.

Methodology:

-

Tissue Preparation: Guinea pigs are euthanized, and the heart is rapidly excised. The atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 32-33°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Transducer Attachment: The atria are connected to an isometric force transducer to record contractile force and a heart rate monitor.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5g) for a set period (e.g., 30-60 minutes).

-

Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., Arpromidine) to the organ bath.

-

Data Recording and Analysis: The increase in contractile force (positive inotropic effect) and heart rate (positive chronotropic effect) are recorded. From the concentration-response curves, parameters like EC₅₀ and pD₂ can be calculated to quantify the agonist's potency and efficacy.

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of Arpromidine for the histamine H₁ receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H₁ receptor (e.g., from HEK293 cells) are prepared.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H₁ receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (Arpromidine).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The ability of Arpromidine to displace the radiolabeled ligand is measured. From this competition curve, the IC₅₀ (concentration of Arpromidine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationships (SAR)

The research on Arpromidine and its analogues has provided key insights into the SAR of histamine H₂ agonists:

-

Lipophilic Moiety: The replacement of the cimetidine-like group in impromidine with a more lipophilic pheniramine-like structure was crucial for the significant increase in H₂ agonist potency.

-

Carbon Chain Length: A three-membered carbon chain connecting the aromatic rings and the guanidine (B92328) group was found to be optimal for high H₂-agonistic potency.

-

Halogen Substitution: The addition of halogen substituents (e.g., fluorine, chlorine) at the meta or para position of the phenyl ring increased the H₂ agonist activity by 2- to 4-fold. Disubstitution with halogens led to even more potent compounds.

-

Pyridyl Group Position: Replacing the 2-pyridyl group with a 3-pyridyl group did not significantly alter H₂ agonistic activity, whereas 4-pyridyl and phenyl analogues were less active.

Clinical Development Status

To date, there is no evidence in the public domain to suggest that Arpromidine has undergone formal clinical trials for any indication. Its primary role has been as a research tool to understand the pharmacology of histamine H₂ receptors and to serve as a lead compound in the development of other potential therapeutic agents.

Conclusion

Arpromidine represents a significant milestone in the study of histamine H₂ receptor agonists. Its discovery, stemming from the strategic modification of impromidine, led to a class of compounds with potent positive inotropic effects. The detailed pharmacological characterization of Arpromidine has provided a deeper understanding of the structure-activity relationships governing H₂ receptor activation and has furnished the scientific community with a valuable tool for cardiovascular research. While it has not transitioned into a clinical therapeutic, the knowledge gained from its development continues to inform the design of novel receptor-targeted drugs.

References

Aminopotentidine: A Technical Guide to a High-Affinity Histamine H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aminopotentidine, a potent and selective histamine (B1213489) H2 receptor antagonist. It is designed to furnish researchers and drug development professionals with the essential data and methodologies required for the preclinical evaluation of this compound and related molecules. This document consolidates key quantitative data, details established experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of aminopotentidine and its iodinated analog, which is frequently used as a radioligand. These data highlight the compound's high affinity and potency for the histamine H2 receptor across different species and tissues.

Table 1: Receptor Binding Affinity of Aminopotentidine and Analogs

| Compound | Preparation | Radioligand | Parameter | Value | Reference |

| Aminopotentidine | Human H2 Receptor | - | KB | 220 nM | [1][2][3] |

| Aminopotentidine | Guinea Pig H2 Receptor | - | KB | 280 nM | [1][2] |

| Iodoaminopotentidine | Guinea Pig Cerebral Membranes | [125I]Iodoaminopotentidine | pKi | 9.15 | |

| [125I]Aminopotentidine | Human Caudate Nucleus Membranes | [125I]Aminopotentidine | Kd | 0.3 nM | |

| [125I]Aminopotentidine | Human Caudate Nucleus Membranes | [125I]Aminopotentidine | Bmax | ~100 fmol/mg protein |

Table 2: Functional Antagonist Potency of Aminopotentidine

| Compound | Tissue/Model | Agonist | Parameter | Value | Reference |

| Aminopotentidine | Rat Isolated Gastric Fundus | Histamine | pKB | 6.20 ± 0.16 | |

| Aminopotentidine | Guinea-Pig Isolated Papillary Muscle | Histamine | pKB | 6.34 ± 0.37 | |

| Aminopotentidine | Anesthetized Rat | Histamine | ID50 | 0.018 ± 0.02 µmol/kg (i.v.) |

Core Experimental Protocols

This section provides detailed methodologies for key experiments essential for characterizing the histamine H2 receptor antagonist activity of compounds like aminopotentidine.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol describes the determination of a compound's binding affinity for the histamine H2 receptor using a competitive binding assay with [125I]iodoaminopotentidine.

Materials:

-

Membrane Preparation: Homogenates from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex, human caudate nucleus, or recombinant cell lines).

-

Radioligand: [125I]Iodoaminopotentidine (specific activity ~2200 Ci/mmol).

-

Non-specific Binding Ligand: Tiotidine (B1662263) (10 µM) or another structurally unrelated H2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Aminopotentidine or other compounds of interest, serially diluted.

-

Filtration Apparatus: Cell harvester with GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

-

Gamma Counter.

Procedure:

-

Assay Setup: In polypropylene (B1209903) tubes, combine:

-

50 µL of assay buffer (for total binding), 10 µM tiotidine (for non-specific binding), or the test compound dilution.

-

50 µL of [125I]iodoaminopotentidine at a concentration close to its Kd (e.g., 0.2-0.3 nM).

-

100 µL of membrane homogenate (containing 50-100 µg of protein).

-

-

Incubation: Incubate the tubes at 25°C for 60 minutes to reach equilibrium.

-

Termination: Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

-

Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Histamine-Stimulated cAMP Accumulation

This protocol measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the H2 receptor.

Materials:

-

Cells: HEK293 cells or other suitable cells stably expressing the human histamine H2 receptor.

-

Culture Medium: Standard cell culture medium (e.g., DMEM).

-

Assay Buffer: Basal culture medium or a suitable buffer (e.g., HBSS).

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 1 mM.

-

Agonist: Histamine.

-

Test Compound: Aminopotentidine or other antagonists.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or RIA).

Procedure:

-

Cell Preparation: Plate the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them in assay buffer containing 1 mM IBMX and the desired concentration of the test compound (or vehicle) for 15-30 minutes at 37°C.

-

Stimulation: Add various concentrations of histamine to the wells and incubate for an additional 10-15 minutes at 37°C.

-

Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis (Schild Analysis):

-

Generate histamine concentration-response curves in the absence and presence of multiple fixed concentrations of the antagonist.

-

Determine the EC50 for histamine in each condition.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

-

Create a Schild plot by graphing log(DR-1) versus the log of the antagonist concentration.

-

The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist's KB. A slope not significantly different from 1 is indicative of competitive antagonism.

-

In Vivo Assay: Pylorus Ligation Model in Rats

This protocol assesses the in vivo efficacy of an H2 receptor antagonist in inhibiting gastric acid secretion.

Materials:

-

Animals: Male Wistar rats (200-250 g), fasted for 24-48 hours with free access to water.

-

Anesthetic: Pentobarbital (50 mg/kg, i.p.) or another suitable anesthetic.

-

Test Compound: Aminopotentidine or other antagonists, dissolved in a suitable vehicle.

-

Surgical Instruments.

-

0.01 N NaOH solution for titration.

-

pH meter.

Procedure:

-

Anesthesia and Surgery: Anesthetize the fasted rat. Make a midline abdominal incision to expose the stomach.

-

Pylorus Ligation: Carefully ligate the pyloric sphincter at the junction of the stomach and the duodenum, being cautious not to obstruct blood flow.

-

Drug Administration: Administer the test compound or vehicle, typically intraduodenally or via another desired route (e.g., i.v., i.p.).

-

Incubation Period: Close the abdominal incision and allow the animal to recover for a set period, typically 4 hours.

-

Sample Collection: Sacrifice the animal by a humane method. Clamp the esophageal end of the stomach and carefully remove it.

-

Gastric Juice Analysis:

-

Collect the gastric contents into a centrifuge tube.

-

Measure the volume of the gastric juice.

-

Centrifuge the sample to remove any solid debris.

-

Determine the pH of the supernatant.

-

Titrate a 1 mL aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

-

-

Data Analysis:

-

Calculate the total acid output (volume × acidity).

-

Compare the gastric volume, pH, and total acid output between the vehicle-treated and drug-treated groups.

-

Calculate the percentage inhibition of gastric acid secretion for each dose of the test compound.

-

Determine the ID50 value (the dose that causes 50% inhibition of acid secretion).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general workflow for the characterization of aminopotentidine.

Caption: Histamine H2 receptor signaling pathway and its inhibition by aminopotentidine.

References

Initial In Vitro Studies of Aminopotentidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Aminopotentidine, a potent histamine (B1213489) H2 receptor antagonist. The document details its binding affinity, the signaling pathway it modulates, and the experimental protocols used for its characterization.

Core Compound Profile

Aminopotentidine is a selective antagonist of the histamine H2 receptor. Its initial characterization has been pivotal in the development of radiolabeled and fluorescent ligands for studying the H2 receptor. The primary in vitro data for Aminopotentidine and its key derivative, Iodoaminopotentidine, are summarized below.

Quantitative Data Summary

| Compound | Parameter | Species/Tissue | Value | Reference |

| Aminopotentidine | KB | Human H2 Receptor | 220 nM | [1] |

| Aminopotentidine | KB | Guinea Pig H2 Receptor | 280 nM | [1] |

| [125I]Iodoaminopotentidine | pKi | Guinea Pig Cerebral Membranes | 9.15 | [2] |

| [125I]Iodoaminopotentidine | Kd | Human Caudate Nucleus Membranes | 0.3 nM | [3] |

| [125I]Iodoaminopotentidine | Bmax | Human Caudate Nucleus Membranes | ~100 fmol/mg protein | [3] |

Histamine H2 Receptor Signaling Pathway

Aminopotentidine exerts its antagonistic effects by blocking the histamine H2 receptor, which is coupled to a stimulatory G protein (Gs). Activation of this receptor by its endogenous ligand, histamine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize Aminopotentidine and its derivatives.

Radioligand Binding Assay for Histamine H2 Receptor

This protocol is adapted from studies using [125I]Iodoaminopotentidine.

Objective: To determine the binding affinity (Ki) of Aminopotentidine for the histamine H2 receptor through competition with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig cerebral cortex or human caudate nucleus membranes.

-

Radioligand: [125I]Iodoaminopotentidine.

-

Non-specific Binding Control: Tiotidine (10 µM).

-

Test Compound: Aminopotentidine (serial dilutions).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: 50 µL of assay buffer, 50 µL of [125I]Iodoaminopotentidine (at a concentration near its Kd, e.g., 0.2-0.3 nM), and 100 µL of membrane preparation (50-100 µg protein).

-

Non-specific Binding: 50 µL of 10 µM Tiotidine, 50 µL of [125I]Iodoaminopotentidine, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of Aminopotentidine, 50 µL of [125I]Iodoaminopotentidine, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Aminopotentidine concentration.

-

Determine the IC50 value (the concentration of Aminopotentidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Iodoaminopotentidine and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization and autoradiographic localization of histamine H2 receptors in human brain identified with [125I]iodoaminopotentidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Aminopotentidine for Studying G-protein-coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aminopotentidine, a critical tool for researchers studying G-protein-coupled receptors (GPCRs), with a specific focus on the histamine (B1213489) H2 receptor. It covers the compound's mechanism of action, pharmacological data, and detailed experimental protocols.

Introduction to Aminopotentidine

Aminopotentidine is a potent and selective antagonist for the histamine H2 receptor, a member of the GPCR family.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for characterizing the H2 receptor's structure, function, and signaling pathways. Furthermore, aminopotentidine serves as a chemical precursor for the synthesis of radiolabeled derivatives, such as [¹²⁵I]iodoaminopotentidine, which are used in receptor binding assays and autoradiographic localization studies.[1] The development of fluorescent ligands derived from aminopotentidine also provides non-radioactive alternatives for studying H2 receptor dynamics.

Mechanism of Action and Pharmacological Profile

Aminopotentidine functions as a competitive antagonist at the histamine H2 receptor. This means it binds to the same site as the endogenous agonist, histamine, but does not activate the receptor, thereby blocking histamine-induced signaling. The H2 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By blocking histamine binding, aminopotentidine prevents this downstream signaling cascade.

Data Presentation: Binding Affinity

The affinity of a ligand for its receptor is typically expressed as the equilibrium dissociation constant (KB) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. Aminopotentidine exhibits high affinity for H2 receptors.

| Compound | Receptor | Species | Binding Affinity (KB) | Reference |

| Aminopotentidine | H2 | Human | 220 nM | |

| Aminopotentidine | H2 | Guinea Pig | 280 nM |

While aminopotentidine is highly selective for the H2 receptor, it is crucial in research to characterize its binding profile against other related receptors to confirm its specificity. Studies have shown that many H1 and H2 receptor antagonists exhibit low affinity for the H4 receptor. The selectivity of aminopotentidine for the H2 receptor over H1, H3, and H4 subtypes makes it a precise tool for isolating and studying H2 receptor-mediated effects.

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The primary signaling pathway for the H2 receptor involves the activation of the Gs-adenylyl cyclase-cAMP-PKA cascade. Aminopotentidine acts by competitively inhibiting the initial binding of histamine to the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

A common application of aminopotentidine is in competitive binding assays to determine the affinity (Ki) of other unlabeled test compounds for the H2 receptor. This workflow uses a radiolabeled ligand that binds to the H2 receptor, and measures how effectively the test compound competes for the same binding site.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing aminopotentidine to study H2 receptor properties.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the H2 receptor using aminopotentidine as a competitor or its radiolabeled derivative as the tracer.

-

Objective: To determine the Ki of an unlabeled test compound at the H2 receptor.

-

Materials:

-

Cell membranes expressing the human H2 receptor.

-

Radioligand: [¹²⁵I]iodoaminopotentidine (at a concentration near its Kd).

-

Unlabeled test compound (serial dilutions).

-

Unlabeled aminopotentidine or tiotidine (B1662263) (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, vacuum filtration manifold, scintillation counter.

-

-

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the radioligand to all wells at a final concentration close to its Kd (e.g., ~0.3 nM for [¹²⁵I]iodoaminopotentidine).

-

Total Binding: To a set of wells, add only buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): To another set of wells, add a high concentration of an unlabeled H2 antagonist (e.g., 10 µM tiotidine) to saturate all specific binding sites.

-

Competition: To the remaining wells, add serial dilutions of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation (e.g., 50-100 µg protein/well) to all wells to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: cAMP Functional Antagonist Assay

This assay measures the ability of aminopotentidine to block histamine-induced cAMP production in whole cells.

-

Objective: To determine the functional potency (IC₅₀ or KB) of aminopotentidine as an H2 receptor antagonist.

-

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human H2 receptor.

-

Histamine (agonist).

-

Aminopotentidine (antagonist, serial dilutions).

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

-

-

Methodology:

-

Cell Seeding: Seed the H2 receptor-expressing cells into 96- or 384-well plates and grow to near confluence.

-

Pre-incubation with Antagonist: Remove the growth medium and wash the cells. Add stimulation buffer containing serial dilutions of aminopotentidine to the wells. Incubate for 10-20 minutes at 37°C.

-

Agonist Stimulation: Add histamine at a concentration that produces approximately 80% of its maximal effect (EC₈₀). This concentration needs to be determined in a separate agonist dose-response experiment.

-

Incubation: Incubate the plate for an additional 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of aminopotentidine.

-

Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value, which represents the concentration of aminopotentidine that inhibits 50% of the histamine-induced cAMP response.

-

The antagonist equilibrium dissociation constant (KB) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple fixed antagonist concentrations.

-

-

Conclusion

Aminopotentidine is a cornerstone tool for the pharmacological investigation of the histamine H2 receptor. Its high affinity and selectivity allow for precise characterization of H2 receptor binding, function, and distribution. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to effectively utilize aminopotentidine in their studies of GPCR signaling and drug discovery.

References

Chemical properties and molecular weight of Aminopotentidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, molecular characteristics, and mechanism of action of Aminopotentidine, a potent and selective histamine (B1213489) H2 receptor antagonist. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Molecular Data

Aminopotentidine is a well-characterized small molecule with specific physicochemical properties crucial for its biological activity and experimental handling.

| Property | Value | Source(s) |

| Molecular Weight | 477.60 g/mol | [1][2] |

| Chemical Formula | C₂₆H₃₅N₇O₂ | [2] |

| CAS Number | 140873-26-3 | [1][2] |

| Purity | ≥97% (as determined by HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |

| Storage Conditions | Store at -20°C for long-term stability. | |

| Appearance | Solid powder | |

| Biological Activity | Histamine H2 receptor antagonist | |

| Binding Affinity (KB) | 220 nM (human H2 receptors), 280 nM (guinea pig H2 receptors) |

Mechanism of Action: Histamine H2 Receptor Antagonism

Aminopotentidine exerts its pharmacological effects by acting as a competitive antagonist at the histamine H2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses, most notably the secretion of gastric acid.

By binding to the H2 receptor, Aminopotentidine blocks the binding of histamine, thereby inhibiting the downstream signaling pathway. The following diagram illustrates the canonical histamine H2 receptor signaling pathway and the point of inhibition by Aminopotentidine.

Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by Aminopotentidine.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of Aminopotentidine are not extensively available in the public domain. However, based on literature for related compounds and general methodologies, this section outlines the probable experimental workflows.

Synthesis

While a specific, detailed protocol for the synthesis of Aminopotentidine is not provided in the cited literature, the publication by Hirschfeld et al. (1992) in the Journal of Medicinal Chemistry describes the synthesis of iodoaminopotentidine (B145567) and related compounds, suggesting a multi-step organic synthesis approach. The synthesis of analogous histamine H2-receptor ligands often involves the coupling of different amine and guanidine (B92328) moieties.

Purification and Characterization

Purification: Purification of Aminopotentidine and its analogs is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for obtaining high-purity material.

Characterization: The identity and purity of synthesized Aminopotentidine would be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) and UV detection would be appropriate.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of Aminopotentidine by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

Histamine H2 Receptor Binding Assay

To determine the binding affinity of Aminopotentidine for the H2 receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of Aminopotentidine by measuring its ability to displace a known radiolabeled H2 receptor ligand.

Materials:

-

Membrane preparations from cells expressing the human histamine H2 receptor.

-

Radiolabeled ligand (e.g., [³H]tiotidine or [¹²⁵I]iodoaminopotentidine).

-

Unlabeled Aminopotentidine (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Procedure:

-

In a series of tubes, add a constant concentration of the radiolabeled ligand and increasing concentrations of unlabeled Aminopotentidine to the H2 receptor-containing membranes.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Aminopotentidine concentration to generate a displacement curve.

-

Determine the IC₅₀ (the concentration of Aminopotentidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for H2 Receptor Antagonism

To assess the functional antagonism of Aminopotentidine, an assay measuring the inhibition of histamine-induced cellular responses, such as cAMP production, can be performed.

Objective: To determine the functional potency of Aminopotentidine in blocking histamine-induced H2 receptor activation.

Materials:

-

Cells expressing the human histamine H2 receptor.

-

Histamine.

-

Aminopotentidine.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Workflow:

References

Aminopotentidine's Binding Affinity for H2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of aminopotentidine for the histamine (B1213489) H2 receptor. It includes detailed quantitative data, experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Aminopotentidine and the H2 Receptor

Aminopotentidine is a potent and selective antagonist of the histamine H2 receptor.[1] The H2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in regulating gastric acid secretion. Its activation by histamine initiates a signaling cascade that leads to increased stomach acid production. Consequently, H2 receptor antagonists are a class of drugs widely used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Aminopotentidine and its derivatives, particularly its iodinated form, have been instrumental as research tools for characterizing the H2 receptor.

Quantitative Analysis of Binding Affinity

The binding affinity of aminopotentidine and other H2 receptor antagonists is typically quantified using equilibrium binding constants such as the inhibition constant (Ki), the dissociation constant (KB), and the pA2 value derived from functional assays. A lower Ki or KB value indicates a higher binding affinity. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 1: Binding Affinity of Aminopotentidine and its Analogs for the H2 Receptor

| Compound | Species/Tissue | Assay Type | Parameter | Value | Reference |

| Aminopotentidine | Human | Functional | KB | 220 nM | [1] |

| Aminopotentidine | Guinea Pig | Functional | KB | 280 nM | [1] |

| [125I]Iodoaminopotentidine | Human Caudate Nucleus Membranes | Radioligand Binding | Kd | 0.3 nM | [2] |

| Iodoaminopotentidine (Analog 31f) | Guinea Pig Cerebral Membranes | Radioligand Binding | pKi | 9.15 | [3] |

| Iodoazidopotentidine (Analog 31h) | Guinea Pig Cerebral Membranes | Radioligand Binding | pKi | 8.58 |

Table 2: Comparative Binding Affinities of Various H2 Receptor Antagonists

| Antagonist | Species/Assay System | Parameter | Value | Reference |

| Cimetidine | Guinea Pig Atrium (functional) | pA2 | ~6.0 | |

| Ranitidine | Guinea Pig Atrium (functional) | pA2 | ~7.0 | |

| Famotidine | Guinea Pig Atrium (functional) | pA2 | ~8.0 | |

| Tiotidine | Human Caudate Nucleus Membranes (binding) | Ki | ~10 nM | |

| Iodoaminopotentidine | Human Brain (binding) | Kd | 0.3 nM |

Experimental Protocols

Radioligand Binding Assay using [125I]Iodoaminopotentidine

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for the H2 receptor using [125I]iodoaminopotentidine as the radioligand.

3.1.1. Membrane Preparation

-

Cell Culture: Culture cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293T cells) in appropriate media.

-

Homogenization: Harvest cells and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Resuspend the membrane pellet in a suitable buffer, re-centrifuge, and finally resuspend in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose). Determine the protein concentration using a standard method (e.g., Bradford assay), and store the membrane aliquots at -80°C.

3.1.2. Binding Assay

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of [125I]Iodoaminopotentidine at a fixed concentration (typically at or below its Kd).

-

50 µL of various concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).

-

100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of a saturating unlabeled H2 antagonist (e.g., 10 µM Tiotidine).

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Data Fitting: For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism

Schild analysis is a method used in functional assays to determine the dissociation constant (pA2) of a competitive antagonist.

3.2.1. Experimental Setup

-

Tissue/Cell Preparation: Use an isolated tissue preparation known to express H2 receptors (e.g., guinea pig right atrium) or a cell line expressing the H2 receptor and measure a functional response (e.g., cAMP accumulation).

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a stable H2 agonist (e.g., histamine or dimaprit) in the absence of the antagonist.

-

Antagonist Incubation: Wash the tissue/cells and then incubate with a fixed concentration of the antagonist (e.g., aminopotentidine) for a sufficient time to reach equilibrium.

-

Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist. The curve should be shifted to the right.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.

3.2.2. Data Analysis

-

Dose Ratio (DR) Calculation: For each concentration of the antagonist, calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

pA2 Determination: For a competitive antagonist, the plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of the regression line. A slope that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

H2 Receptor Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization and autoradiographic localization of histamine H2 receptors in human brain identified with [125I]iodoaminopotentidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iodoaminopotentidine and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Aminopotentidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopotentidine and its derivatives represent a significant class of compounds in pharmacology, primarily recognized for their potent and selective antagonism of the histamine (B1213489) H₂ receptor. The histamine H₂ receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastric acid secretion, making its antagonists valuable therapeutic agents for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD)[1]. This technical guide provides a comprehensive overview of the pharmacological characterization of Aminopotentidine derivatives, focusing on their binding affinities, functional activities, and the experimental methodologies used for their evaluation.

Core Pharmacological Properties

Aminopotentidine is a potent histamine H₂ receptor antagonist with reported KB values of 220 nM and 280 nM for the human and guinea pig H₂ receptors, respectively[2][3][4]. Its derivatives have been extensively studied to explore structure-activity relationships and to develop novel pharmacological tools, including radiolabeled and fluorescent ligands for H₂ receptor research[5].

Structure-Activity Relationships

The pharmacological activity of Aminopotentidine derivatives is intricately linked to their molecular structure. Key structural features influencing their affinity and efficacy at the H₂ receptor include:

-

The Cyanoguanidine Moiety: This group is a critical component for H₂ receptor antagonism.

-

Alkyl Chains: The length of the N'-alkyl chain (chain A) and the N''-spacer (chain B) significantly impacts antagonistic activity. Optimal potency is often observed with a C3 chain A and a C2 chain B.

-

Aromatic Substituents: A wide variety of substituents on the aromatic ring are tolerated, including iodine and amino groups, which has enabled the development of high-affinity radioligands like [¹²⁵I]iodoaminopotentidine.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of Aminopotentidine and selected derivatives at the histamine H₂ receptor.

Table 1: Binding Affinities of Aminopotentidine and its Derivatives at the Histamine H₂ Receptor

| Compound | Species | Assay Type | Radioligand | Parameter | Value | Reference |

| Aminopotentidine | Human | Radioligand Binding | [¹²⁵I]iodoaminopotentidine | KB | 220 nM | |

| Aminopotentidine | Guinea Pig | Radioligand Binding | [¹²⁵I]iodoaminopotentidine | KB | 280 nM | |

| Iodoaminopotentidine (31f) | Guinea Pig | Radioligand Binding | [¹²⁵I]iodoaminopotentidine | pKi | 9.15 | |

| Iodoazidopotentidine (31h) | Guinea Pig | Radioligand Binding | [¹²⁵I]iodoaminopotentidine | pKi | 8.58 | |

| Fluorescent Derivative (Compound 5 with S0536 dye) | Human/Guinea Pig | Radioligand Binding | [¹²⁵I]iodoaminopotentidine | KB | ~50 nM |

Table 2: Functional Activity of Aminopotentidine Derivatives at the Histamine H₂ Receptor

| Compound | Species | Assay Type | Parameter | Value | Reference |

| Fluorescent Derivative (Compound 5 with S0536 dye) | Human/Guinea Pig | Functional Assay | EC₅₀ | ~100-150 nM |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of Aminopotentidine derivatives. The following sections outline the protocols for key in vitro assays.

Radioligand Binding Assay for H₂ Receptor Affinity

This assay determines the affinity of a test compound for the H₂ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the histamine H₂ receptor (e.g., Sf9 cells, CHO cells, or guinea pig brain tissue).

-

Radioligand: [¹²⁵I]iodoaminopotentidine is a commonly used high-affinity radioligand for the H₂ receptor.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test Compounds: Aminopotentidine derivatives at various concentrations.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]iodoaminopotentidine and varying concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).

-

Filtration: Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of an H₂ receptor antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the H₂ receptor signaling pathway.

Materials:

-

Cells: Whole cells expressing the histamine H₂ receptor (e.g., CHO-K1 or HEK293 cells).

-

Agonist: A known H₂ receptor agonist, such as histamine or dimaprit.

-

Antagonist: The Aminopotentidine derivative to be tested.

-

Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the Aminopotentidine derivative for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the H₂ receptor agonist (typically the EC₈₀ concentration) to stimulate cAMP production.

-

Incubation: Incubate the cells for a specific time to allow for cAMP accumulation (e.g., 30 minutes at 37°C).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the H₂ receptor signaling pathway and the experimental workflow for a radioligand binding assay.

Caption: Histamine H₂ receptor signaling pathway and the antagonistic action of Aminopotentidine derivatives.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

Aminopotentidine and its derivatives are invaluable tools for studying the histamine H₂ receptor. Their well-characterized pharmacology, coupled with the availability of high-affinity radiolabeled and fluorescent analogs, facilitates detailed investigation of H₂ receptor function and the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers engaged in the pharmacological characterization of this important class of compounds.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Iodoaminopotentidine and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminopotentidine | CAS 140873-26-3 | Tocris Bioscience [tocris.com]

- 5. Synthesis and pharmacological characterization of novel fluorescent histamine H2-receptor ligands derived from aminopotentidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Aminopotentidine for Histamine H2 Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopotentidine is a potent and selective antagonist for the histamine (B1213489) H2 receptor.[1][2] Its high affinity and specificity make it an invaluable tool in the study of H2 receptor pharmacology and for the screening of novel H2 receptor ligands. This document provides a detailed experimental protocol for utilizing aminopotentidine in competitive receptor binding assays, along with its binding profile and an overview of the H2 receptor signaling pathway. Aminopotentidine also serves as a precursor for the synthesis of [125I]iodoaminopotentidine, a high-affinity radioligand for the H2 receptor.[1][2]

Data Presentation: Binding Profile of Aminopotentidine

Aminopotentidine exhibits high affinity for the histamine H2 receptor. The following table summarizes the reported binding affinities for aminopotentidine and its iodinated derivative against various receptors.

| Compound | Receptor | Species | Preparation | K_B / K_i / K_d (nM) | Reference |

| Aminopotentidine | Histamine H2 | Human | - | 220 (K_B) | [1] |

| Aminopotentidine | Histamine H2 | Guinea Pig | - | 280 (K_B) | |

| [125I]Iodoaminopotentidine | Histamine H2 | Guinea Pig | Cerebral Membranes | 0.07 (pKi = 9.15) | |

| [125I]Iodoaminopotentidine | Histamine H2 | Human | Caudate Nucleus Membranes | 0.3 (K_d) |

Studies have shown that aminopotentidine and its analogs are highly selective for the H2 receptor, with significantly lower affinity for H1, muscarinic, alpha-1, beta-1, and 5-HT2 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay for the Histamine H2 Receptor